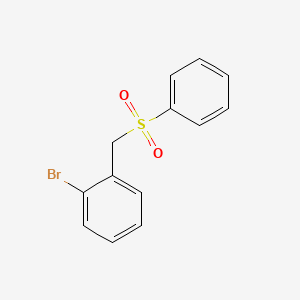

2-Bromobenzyl Phenyl Sulfone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl Phenyl Sulfone typically involves the reaction of benzyl bromide with phenyl sulfone under specific conditions. One common method is the nucleophilic substitution reaction where benzyl bromide reacts with sodium phenylsulfinate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2-Bromobenzyl Phenyl Sulfone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones with higher oxidation states.

Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted benzyl phenyl sulfones.

Oxidation: Sulfoxides or higher sulfones.

Reduction: Sulfides or other reduced sulfur compounds.

科学的研究の応用

A. Organic Synthesis

2-Bromobenzyl Phenyl Sulfone serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It can participate in various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The sulfone group can be oxidized to form sulfoxides or higher sulfones.

- Reduction : It can be reduced to form sulfides or other reduced sulfur-containing compounds.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium hydroxide, DMF |

| Oxidation | Formation of sulfoxides or higher sulfones | Hydrogen peroxide |

| Reduction | Conversion to sulfides | Lithium aluminum hydride |

B. Medicinal Chemistry

The compound exhibits notable biological activities, making it a valuable scaffold for drug development. Research indicates its potential in:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Studies suggest it can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

A study highlighted the synthesis of compounds derived from this compound that demonstrated analgesic and anti-inflammatory properties through molecular docking studies targeting COX-2 enzymes .

Case Study 1: Analgesic Activity Assessment

A study focused on synthesizing new compounds from the oxazol-5(4H)-one class incorporating 4-(4-bromophenylsulfonyl)phenyl fragments. The research evaluated their analgesic activity through pharmacological tests, revealing promising results in pain management .

Case Study 2: Antitrypanosomal Activity

Another investigation explored the antitrypanosomal activity of derivatives related to this compound. Compounds demonstrated varying degrees of effectiveness against Trypanosoma brucei, with some showing submicromolar activity, indicating potential for treating diseases like sleeping sickness .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials due to its unique reactivity profile. Its ability to undergo diverse reactions makes it suitable for creating tailored compounds in material science.

作用機序

The mechanism of action of 2-Bromobenzyl Phenyl Sulfone involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the sulfone group, which makes the benzyl carbon more susceptible to nucleophilic attack . The compound can also participate in redox reactions, where the sulfone group can be oxidized or reduced, affecting its chemical properties and reactivity .

類似化合物との比較

Benzyl Phenyl Sulfone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Chlorobenzyl Phenyl Sulfone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Phenyl Sulfone: Simplest form, lacking the benzyl group, used in various industrial applications.

Uniqueness: 2-Bromobenzyl Phenyl Sulfone is unique due to the presence of both the benzyl bromide and phenyl sulfone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions makes it valuable in synthetic chemistry and various research applications .

生物活性

2-Bromobenzyl phenyl sulfone (CAS No. 92022-50-9) is a sulfone compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies while providing a comprehensive overview of existing research.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a sulfonyl group attached to a benzyl ring. The chemical structure can be represented as follows:

This compound is soluble in organic solvents and has a molecular weight of approximately 295.19 g/mol.

Target Interactions

Research indicates that compounds like this compound interact with various biological targets, notably neuronal nicotinic acetylcholine receptors (nAChRs). These interactions can modulate cholinergic functions, impacting conditions such as inflammatory bowel disease, chronic pain, and anxiety disorders .

Biochemical Pathways

The biological activity of this compound may involve several biochemical pathways:

- Anti-inflammatory Pathways : It may inhibit inflammatory mediators, contributing to its potential analgesic effects.

- Antimicrobial Activity : Similar sulfones have shown promise against bacterial and fungal pathogens, suggesting that this compound might possess similar properties .

1. Analgesic Activity

A study evaluated the analgesic potential of compounds related to this compound using the acetic acid-induced writhing test in mice. The results indicated significant pain relief compared to control groups, suggesting its utility in pain management .

3. Cytotoxicity and Selectivity Index

Research on related compounds has demonstrated varying degrees of cytotoxicity. For instance, selectivity indices (SI) were calculated for other derivatives, indicating their therapeutic window. The SI is crucial for assessing the safety profile of new drug candidates .

Case Studies

Several studies have explored the biological implications of similar sulfone compounds:

- Study on Oxazol-5(4H)-ones : This research synthesized new compounds containing diarylsulfone moieties and assessed their analgesic activity through various pharmacological tests. The findings highlighted the importance of structural modifications in enhancing therapeutic efficacy .

- Neuronal Modulation : A patent describes the use of compounds like this compound in modulating cholinergic functions for treating several neurological disorders, indicating its broader therapeutic potential beyond analgesia .

Research Findings Summary Table

| Activity | Mechanism | Findings |

|---|---|---|

| Analgesic | Inhibition of inflammatory mediators | Significant reduction in pain in animal models |

| Antimicrobial | Interaction with bacterial cell membranes | Potential efficacy against pathogens |

| Cytotoxicity | Interaction with cellular targets | Varying cytotoxic profiles reported |

| Neuronal modulation | Binding to nAChRs | Potential therapeutic applications in neurology |

特性

IUPAC Name |

1-(benzenesulfonylmethyl)-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNGEPLMWCLSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462792 | |

| Record name | 2-Bromobenzyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92022-50-9 | |

| Record name | 2-Bromobenzyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Bromobenzyl Phenyl Sulfone according to the research?

A1: The research highlights this compound as a valuable precursor in synthesizing dihalodiphenylacetylenes []. These acetylene derivatives are versatile building blocks for creating tailor-made phenylene-ethynylenes, a class of polymers with interesting optoelectronic properties.

Q2: Can you describe the synthesis of this compound as mentioned in the research?

A2: The abstract describes a straightforward synthesis of this compound []. 2-Bromobenzyl bromide reacts with sodium benzenesulfinate (PhSO2Na) in dimethylformamide (DMF) at 80°C. This reaction yields this compound after workup and purification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。